![molecular formula C14H22O3 B14471830 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 66016-89-5](/img/structure/B14471830.png)
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate, also known as 7-Acetoxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one, is a bicyclic compound with a unique structure that includes an acetate group.
Preparation Methods
The synthesis of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the acetylation of 4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one using acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetate group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride will produce an alcohol .
Scientific Research Applications
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can be compared with other similar compounds, such as:
4,4,6,7-Tetramethylbicyclo[4.2.0]octan-2-one: This compound lacks the acetate group and has different reactivity and applications.
7-Hydroxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications .
Properties
CAS No. |
66016-89-5 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(4,4,6,7-tetramethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C14H22O3/c1-9(15)17-14(5)6-10-11(16)7-12(2,3)8-13(10,14)4/h10H,6-8H2,1-5H3 |
InChI Key |
AGPVUXFOGWUFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CC2C1(CC(CC2=O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


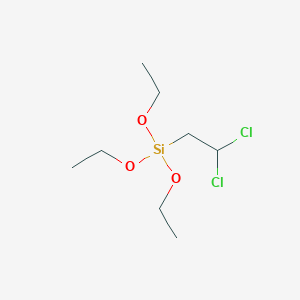
![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)



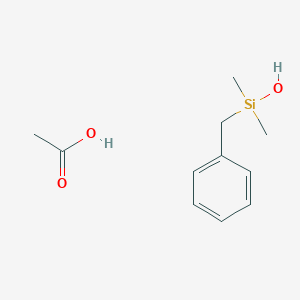

![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
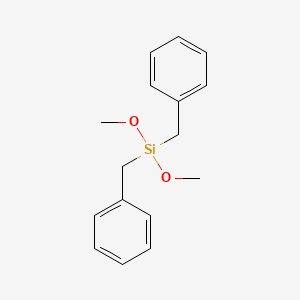
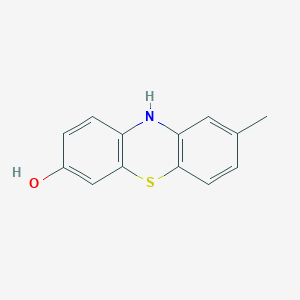
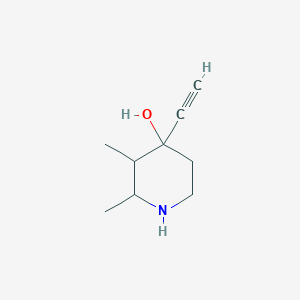
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

